3-Methoxypyridine-2-carbonyl chloride
Description
3-Methoxypyridine-2-carbonyl chloride is a pyridine derivative featuring a methoxy (-OCH₃) group at the 3-position and a reactive carbonyl chloride (-COCl) group at the 2-position of the aromatic ring. The methoxy group’s electron-donating nature may modulate the electrophilicity of the carbonyl carbon, influencing reactivity in nucleophilic substitution or coupling reactions. Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
3-methoxypyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c1-11-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3 |
InChI Key |
NJKCLKCXGWZDAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Methoxypyridine-2-carbonyl chloride with four analogs, highlighting substituent positions, molecular properties, and reactivity:
Physical Properties
- Molecular Weight : Higher molecular weight analogs (e.g., 206.03 g/mol for 3-Chloro-6-methoxypyridine-2-carbonyl chloride ) typically exhibit higher melting points and lower volatility.
Preparation Methods
Thionyl Chloride-Mediated Synthesis
The most widely reported method involves reacting 3-methoxypyridine-2-carboxylic acid with excess thionyl chloride under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine7.
Reaction Equation :
-
Molar Ratio : 1:3 (carboxylic acid : SOCl₂)
-
Temperature : 60–80°C
-
Catalyst : DMF (1–2 drops)
-
Yield : 85–92%
Mechanistic Insight :
The reaction generates HCl and SO₂ as byproducts, necessitating gas scrubbing systems. DMF catalyzes the reaction by activating the carbonyl group, enhancing electrophilicity7.
Oxalyl Chloride as an Alternative Chlorinating Agent
Oxalyl chloride offers a milder alternative, particularly for acid-sensitive substrates. This method is favored in industrial settings due to its lower corrosivity compared to SOCl₂.
Reaction Equation :
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
-
Catalyst : DMAP (5 mol%)
-
Yield : 88–95%
Advantages :
-
Reduced side reactions (e.g., esterification).
-
Compatibility with moisture-sensitive substrates.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern industrial processes employ continuous flow reactors to improve safety and scalability. These systems minimize exposure to toxic intermediates and enable precise control over reaction parameters.
-
Reactor Type : Tubular flow reactor
-
Residence Time : 15–20 minutes
-
Throughput : 50 kg/hr
-
Purity : >99% (HPLC)
Key Benefits :
-
Enhanced heat transfer minimizes thermal degradation.
-
Automated quenching reduces HCl emissions.
Solvent-Free Chlorination
Recent advancements emphasize solvent-free protocols to reduce environmental impact. For example, neat reactions using excess SOCl₂ achieve >90% conversion without organic solvents.
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Reaction Time | 2 hours |
| Purity (GC-MS) | 98.5% |
| Energy Consumption | Reduced by 40% |
Catalytic and Solvent Optimization
Role of DMAP in Catalysis
4-Dimethylaminopyridine (DMAP) significantly accelerates chlorination by stabilizing the transition state through hydrogen bonding. Comparative studies show DMAP increases reaction rates by 3–5× compared to pyridine.
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pyridine | 72 | 6 |
| DMAP | 95 | 2 |
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility, while non-polar solvents (e.g., toluene) improve selectivity by reducing side reactions.
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 92 |
| THF | 7.58 | 89 |
| Toluene | 2.38 | 78 |
| Parameter | Efficiency (%) |
|---|---|
| HCl Neutralization | 99.8 |
| SO₂ Recovery | 97.5 |
Waste Minimization Strategies
-
Solvent Recycling : Distillation recovers >90% of DCM and THF.
-
Catalyst Reuse : DMAP hydrochloride is filtrated and regenerated with NaOH, achieving 80% recovery.
Analytical Characterization
Quality Control Protocols
Final product purity is verified using:
-
HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water).
-
NMR : δ 8.35 (d, 1H, pyridine-H), 4.10 (s, 3H, OCH₃), 3.95 (s, 1H, COCl).
| Impurity | Concentration (ppm) |
|---|---|
| 3-Methoxypyridine-2-carboxylic acid | <50 |
| Dichlorinated Byproducts | <10 |
Emerging Methodologies
Q & A
Q. Basic Research Focus
- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons show distinct splitting patterns (e.g., H-4 and H-6 as doublets at δ 7.5–8.5 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, while the methoxy carbon appears at ~55 ppm.
- IR Spectroscopy : Confirm C=O stretch at ~1770 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .
Advanced Tip : For ambiguous signals, use 2D NMR (e.g., HSQC, HMBC) to correlate proton and carbon shifts.
How does the electronic influence of the methoxy group impact the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The methoxy group at the 3-position exerts both steric and electronic effects:
- Electron-donating effect : Activates the pyridine ring toward electrophilic substitution but deactivates the carbonyl chloride toward nucleophilic attack.
- Ortho/para-directing : The methoxy group directs nucleophiles to the 2- and 4-positions of the pyridine ring, competing with acyl substitution.
Experimental Design : Compare reaction outcomes with analogs lacking the methoxy group (e.g., pyridine-2-carbonyl chloride) to isolate electronic contributions .
What stabilization and storage protocols are recommended for this compound to prevent degradation?
Q. Basic Research Focus
- Storage : Store under inert gas (Ar/N₂) at –20°C in sealed, moisture-free vials. Use molecular sieves (4Å) to absorb trace water.
- Handling : Conduct reactions in anhydrous solvents (e.g., DCM, THF) and avoid protic solvents (e.g., water, alcohols).
- Stability assessment : Regularly test purity via ¹H NMR; hydrolysis products (carboxylic acid) appear as broad peaks at δ 12–13 ppm .
How can computational modeling guide the design of derivatives using this compound as a scaffold?
Q. Advanced Research Focus
- DFT Calculations : Model transition states for nucleophilic attack to predict regioselectivity (e.g., acyl vs. ring substitution).
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.
- QSPR Analysis : Correlate substituent effects (e.g., methoxy position) with reactivity using Hammett constants or Fukui indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
